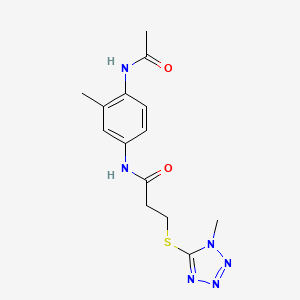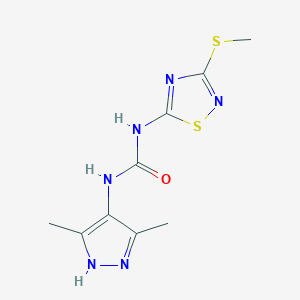
2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone is a compound that features a purine ring linked to a pyrazine ring via a sulfanyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone typically involves the following steps:
Formation of the Purine Derivative: The purine ring is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the purine derivative.
Coupling with Pyrazine: The final step involves coupling the purine-sulfanyl intermediate with a pyrazine derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The purine and pyrazine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, under conditions like reflux in an appropriate solvent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine or pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the purine metabolism pathway.
Biochemistry: It can serve as a probe to study biochemical pathways involving purine derivatives.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone involves its interaction with molecular targets such as enzymes or receptors. The purine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfanyl and pyrazine moieties can enhance binding affinity and specificity, leading to potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride
- 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetic acid
- 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid
Uniqueness
2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone is unique due to the presence of both purine and pyrazine rings, which can confer distinct electronic and steric properties. This dual-ring system can enhance its versatility in various applications, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6OS/c18-8(7-3-12-1-2-13-7)4-19-11-9-10(15-5-14-9)16-6-17-11/h1-3,5-6H,4H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLZZMPWJWBURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CSC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methyl 4-chloro-3-methoxybenzoate](/img/structure/B7421425.png)

![methyl N-[2-fluoro-5-[[2-oxo-2-[4-(quinolin-8-ylmethyl)piperazin-1-yl]acetyl]amino]phenyl]carbamate](/img/structure/B7421433.png)
![N-[5-(4-fluorophenoxy)isoquinolin-8-yl]-3-(methanesulfonamido)propanamide](/img/structure/B7421444.png)


![4-cyano-2-(trifluoromethyl)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7421483.png)
![5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl-(2-propan-2-ylsulfonylphenyl)methanone](/img/structure/B7421485.png)
![6-methyl-3-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B7421498.png)
![N-[[1-(cyanomethyl)cyclopropyl]methyl]-N'-(3-methyl-4-pyridin-4-ylphenyl)oxamide](/img/structure/B7421506.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-methylsulfonylbenzamide](/img/structure/B7421512.png)
![2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-N-phenylbenzenesulfonamide](/img/structure/B7421516.png)
![3-(2-oxo-1,3-thiazolidin-3-yl)-N-[2-(piperidin-1-ylmethyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7421518.png)
![3-[[3-[(2,6-Dichlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]thiane 1,1-dioxide](/img/structure/B7421526.png)
